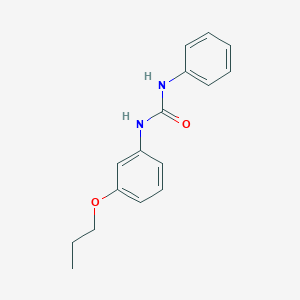![molecular formula C20H21ClN2O2 B267123 N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B267123.png)
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide, also known as ACBC, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. ACBC is a benzamide derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and protein synthesis. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been used as a tool compound to study the role of the sigma-1 receptor in various physiological and pathological conditions, including pain, depression, and neurodegenerative diseases.
Mechanism of Action
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide acts as a selective agonist of the sigma-1 receptor, which is a chaperone protein that is located in the endoplasmic reticulum and plasma membrane of cells. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide binds to the sigma-1 receptor with high affinity and modulates its activity, leading to the activation of downstream signaling pathways. The sigma-1 receptor has been implicated in various cellular processes, including calcium signaling, oxidative stress, and protein folding. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been shown to have neuroprotective and anti-inflammatory effects in various experimental models, suggesting that it may have therapeutic potential for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the regulation of protein folding. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been shown to protect neurons from oxidative stress and excitotoxicity in vitro and in vivo, suggesting that it may have neuroprotective effects. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has also been shown to have anti-inflammatory effects in experimental models of neuroinflammation and autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has some limitations, including its limited solubility in aqueous solutions, its instability in some solvents, and its potential for off-target effects. These limitations can be overcome by using appropriate solvents, stabilizers, and controls in experimental designs.
Future Directions
There are several future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide, including the development of more potent and selective sigma-1 receptor agonists, the characterization of the downstream signaling pathways activated by N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide, the investigation of the role of the sigma-1 receptor in various physiological and pathological conditions, and the evaluation of the therapeutic potential of N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide for neurodegenerative diseases and other disorders. Additionally, the development of new methods for the synthesis and purification of N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide may improve its yield and purity, and facilitate its use in future research.
Synthesis Methods
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been achieved using several methods, including the reaction of 2-chlorobenzoyl chloride with 4-(1-azepanylcarbonyl)aniline in the presence of a base such as triethylamine. Other methods involve the reaction of 2-chlorobenzamide with 4-(1-azepanylcarbonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The yield and purity of N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide can be improved by using different solvents, reaction temperatures, and reaction times.
properties
Product Name |
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide |
|---|---|
Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H21ClN2O2/c21-18-8-4-3-7-17(18)19(24)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24) |
InChI Key |
WCBCMQHULMMWLU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid](/img/structure/B267041.png)
![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267043.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)
![3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267046.png)

![4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B267050.png)

![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
